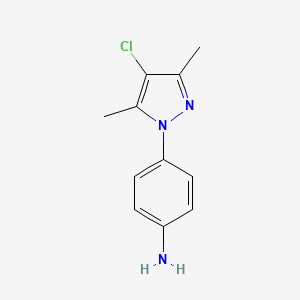

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Description

Historical Development of Pyrazole-Aniline Conjugates

Pyrazole-aniline hybrids emerged as critical scaffolds following the isolation of natural pyrazole derivatives in the mid-20th century. Early synthetic routes, such as the Knorr condensation (1883), relied on 1,3-diketones and hydrazines to form pyrazole cores. However, these methods faced limitations in regioselectivity and functional group tolerance.

The 21st century saw paradigm shifts with the introduction of primary amines as direct precursors. A landmark study by Ivanov et al. (2021) demonstrated a one-pot synthesis of N-substituted pyrazoles using aliphatic and aromatic amines, bypassing hazardous hydrazine derivatives. This innovation enabled efficient access to derivatives like 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline, which incorporates electron-withdrawing (chloro) and sterically demanding (methyl) groups.

Table 1: Evolution of Pyrazole-Aniline Synthesis Methods

Positioning in Contemporary Medicinal Chemistry

The structural duality of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline—combining a planar aniline moiety with a halogenated pyrazole—makes it a versatile candidate for drug discovery. Key applications include:

- Anticancer Agents : Pyrazole derivatives inhibit kinases like EGFR, with IC~50~ values as low as 0.5 µM in analogs bearing chloro and methyl groups. The aniline group facilitates π-π stacking interactions in ATP-binding pockets.

- Catalytic Systems : Magnetic nanocatalysts functionalized with pyrazole-aniline conjugates enhance reactivity in multicomponent reactions, achieving yields >90% for bis-pyrazole derivatives.

Table 2: Bioactive Pyrazole-Aniline Analogs

The chloro substituent at position 4 of the pyrazole ring augments electrophilicity, favoring covalent interactions with cysteine residues in enzymatic targets. Meanwhile, methyl groups at positions 3 and 5 improve metabolic stability by shielding the core from oxidative degradation.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize green synthesis and mechanistic elucidation:

- Synthetic Innovations : Poly(aniline-co-melamine)@MnFe~2~O~4~ nanocatalysts enable solvent-free synthesis of bis-pyrazoles, aligning with sustainable chemistry goals. However, scalability challenges persist for large-scale production.

- Biological Evaluations : Preliminary in vitro data suggest antiproliferative effects against MCF-7 and A549 cell lines, but in vivo pharmacokinetics remain unexplored.

Critical Knowledge Gaps :

- SAR Specificity : Limited data on how chloro/methyl substitution patterns affect target binding.

- Delivery Systems : No studies on nanoparticle formulations to enhance bioavailability.

- Mechanistic Depth : Unclear whether cytotoxicity stems from DNA intercalation or protein kinase inhibition.

Table 3: Recent Studies and Unaddressed Questions

Properties

IUPAC Name |

4-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUIGIBPYOJFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)N)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydride (NaH) and a polar aprotic solvent such as DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Chemical Profile :

- Molecular Formula : C₁₁H₁₂ClN₃

- Molecular Weight : 221.69 g/mol (CAS: EN300-230680) .

- Structure : Features a pyrazole ring substituted with chloro (Cl), two methyl (CH₃) groups at positions 3 and 5, and an aniline group at position 1 (Figure 1).

- Key Properties : Predicted collision cross-sections (CCS) for various adducts range from 147.3 Ų ([M+H]⁺) to 162.1 Ų ([M+Na]⁺) .

Synthesis : Synthesized via catalytic hydrogenation of precursor nitro compounds using Pd/C under H₂, as described in analogous pyrazole-aniline derivatives .

Comparison with Structurally Similar Compounds

4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline

Substituted Pyrazole-Pyrimidine Derivatives

- Example : 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine .

- Key Difference : Incorporates a pyrimidine ring instead of aniline.

- Properties :

- Implications : The pyrimidine ring introduces additional hydrogen-bonding sites, enhancing selectivity for biological targets like KCa2 channels .

Tabulated Comparison of Key Parameters

Table 1. Molecular Properties of Selected Pyrazole Derivatives

Biological Activity

4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline, identified by its CAS number 943750-26-3, is a compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline is C11H12ClN3. The compound features a pyrazole ring substituted with chlorine and methyl groups along with an aniline moiety. Its structural representation is crucial for understanding its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN3 |

| IUPAC Name | 4-(4-chloro-3,5-dimethylpyrazol-1-yl)aniline |

| InChI | InChI=1S/C11H12ClN3/c1-7-11(12)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,13H2,1-2H3 |

| SMILES | CC1=C(C(=NN1C2=CC=C(C=C2)N)C)Cl |

The biological activity of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline is attributed to its interaction with various biochemical pathways:

Antimicrobial Activity : Pyrazole derivatives have shown potent antileishmanial and antimalarial activities. A related compound demonstrated significant in vitro activity against Leishmania promastigotes, with molecular simulations indicating favorable binding to the lmptr1 pocket, suggesting a mechanism involving enzyme inhibition.

Anticancer Potential : Recent studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline were screened against MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing IC50 values ranging from 0.01 µM to 42.30 µM .

Biological Activity Data

The following table summarizes key findings related to the biological activity of pyrazole derivatives similar to the compound :

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

| Ethyl-1-(2-hydroxypropyl)-3-aryl-pyrazole | A549 | 26 | Antitumor |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-pyrazole | NCI-H460 | 0.39 | Autophagy induction |

| Novel pyrazole derivatives | MCF7 | 0.01 | Cytotoxicity |

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in drug design:

- Antileishmanial Activity : A study demonstrated that pyrazole compounds could inhibit the growth of Leishmania parasites effectively, paving the way for new treatments for leishmaniasis.

- Cancer Therapeutics : Research by Bouabdallah et al. reported significant cytotoxicity against Hep2 and P815 cell lines with IC50 values indicating strong potential for anticancer drugs . These findings suggest that modifications to the pyrazole structure can enhance therapeutic efficacy.

Q & A

Basic: What are the common synthetic routes for 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)aniline, and what critical reaction conditions must be optimized?

Methodological Answer:

A typical synthesis involves nucleophilic substitution or condensation reactions between aniline derivatives and pyrazole precursors. For example, a key step may involve reacting 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline with chlorinating agents under controlled conditions. Critical parameters include temperature (e.g., 0–20°C for minimizing side reactions), solvent choice (dichloromethane for solubility), and stoichiometric use of bases like triethylamine to neutralize HCl byproducts . Reaction progress should be monitored via TLC or HPLC to optimize yield and purity.

Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra to verify substituent positions. The chloro and dimethyl groups on the pyrazole ring will show distinct chemical shifts (e.g., methyl groups at ~2.3 ppm in NMR).

- X-ray Crystallography: Use SHELX software for structure refinement. The program’s robustness in handling small-molecule data ensures accurate determination of bond lengths and angles, particularly for the pyrazole-aniline linkage .

- Mass Spectrometry: Confirm molecular weight (221.69 g/mol) via HR-MS, ensuring alignment with theoretical values .

Advanced: What challenges arise in resolving contradictory data regarding CAS registry numbers or purity levels?

Methodological Answer:

Discrepancies in CAS numbers (e.g., EN300-230680 vs. 52708-32-4) may stem from vendor-specific classifications or isomer variations. To resolve this:

- Cross-reference multiple databases (e.g., PubChem, Reaxys) and validate via independent synthesis.

- Reproduce purity claims (e.g., 95% in ) using HPLC with a calibrated standard. If inconsistencies persist, employ elemental analysis or -NMR integration to quantify impurities .

Advanced: How can computational methods like NBO analysis aid in understanding the electronic structure?

Methodological Answer:

Natural Bond Orbital (NBO) analysis can elucidate charge distribution and hyperconjugative interactions. For example, the electron-withdrawing chloro group on the pyrazole ring may reduce electron density on the aniline nitrogen, affecting reactivity. Use Gaussian or ORCA software to calculate NBO charges, and compare with experimental UV-Vis or IR data to validate computational models .

Basic: What are the key considerations in designing experiments to study the reactivity of the aniline moiety?

Methodological Answer:

- Protection/Deprotection: The aniline’s NH group is prone to oxidation; protect it with acetyl or tert-butoxycarbonyl (Boc) groups during reactions with electrophiles.

- Coupling Reactions: Optimize Buchwald-Hartwig conditions (e.g., Pd catalysts, ligands) for cross-coupling reactions. Monitor pH to prevent protonation of the aniline, which reduces nucleophilicity .

Advanced: What methodologies are employed to investigate biological activity, particularly in ion channel modulation?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., replacing chloro with fluoro) and test against target channels like KCa2. Use patch-clamp electrophysiology to measure current modulation.

- Molecular Docking: Perform docking studies with AutoDock Vina to predict binding modes. Validate results with mutagenesis experiments on key channel residues .

Basic: How do the chloro and dimethyl groups on the pyrazole ring influence physicochemical properties?

Methodological Answer:

- Lipophilicity: The chloro group increases logP, enhancing membrane permeability. Dimethyl groups add steric bulk, potentially reducing solubility in aqueous media.

- Electronic Effects: Chloro’s electron-withdrawing nature decreases pyrazole ring electron density, affecting nucleophilic substitution rates. Use Hammett constants (σ) to predict substituent effects on reaction kinetics .

Advanced: In crystallographic refinement, how does software choice impact structural accuracy?

Methodological Answer:

SHELXL’s dual-space algorithm is preferred for small-molecule refinement due to its precision in handling twinned or high-resolution data. For charge-density studies, combine SHELX with multipole refinement tools like XD2006. Validate thermal displacement parameters (ADPs) to ensure accurate modeling of atomic vibrations .

Advanced: How can researchers address discrepancies in synthetic yields or purity during protocol replication?

Methodological Answer:

- Yield Optimization: Vary reaction stoichiometry (e.g., excess chlorinating agent) or catalyst loading. Use Design of Experiments (DoE) to identify critical factors.

- Purity Assurance: Compare recrystallization solvents (e.g., methanol vs. ethanol) and employ flash chromatography with gradients tailored to the compound’s polarity .

Advanced: What strategies are used to analyze tautomeric equilibria in the pyrazole ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.